4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 31821-78-0
VCID: VC6578470
InChI: InChI=1S/C11H14N4O3S/c1-16-7-4-6(5-8(17-2)9(7)18-3)10-13-14-11(19)15(10)12/h4-5H,12H2,1-3H3,(H,14,19)
SMILES: COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N
Molecular Formula: C11H14N4O3S
Molecular Weight: 282.32

4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 31821-78-0

Cat. No.: VC6578470

Molecular Formula: C11H14N4O3S

Molecular Weight: 282.32

* For research use only. Not for human or veterinary use.

4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol - 31821-78-0

Specification

CAS No. 31821-78-0
Molecular Formula C11H14N4O3S
Molecular Weight 282.32
IUPAC Name 4-amino-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C11H14N4O3S/c1-16-7-4-6(5-8(17-2)9(7)18-3)10-13-14-11(19)15(10)12/h4-5H,12H2,1-3H3,(H,14,19)
Standard InChI Key NALLUPJPVVQUMH-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1,2,4-triazole ring—a five-membered heterocycle containing three nitrogen atoms—substituted at position 5 with a 3,4,5-trimethoxyphenyl group and at position 3 with a thiol (-SH) moiety. The amino group (-NH2) at position 4 enhances solubility and hydrogen-bonding capacity. The trimethoxyphenyl substituent introduces steric bulk and electronic effects, influencing interactions with biological targets .

Molecular Formula: C<sub>12</sub>H<sub>14</sub>N<sub>4</sub>O<sub>3</sub>S
Molecular Weight: 310.37 g/mol .
Key Functional Groups:

  • 1,2,4-Triazole ring (aromatic heterocycle)

  • 3,4,5-Trimethoxyphenyl (electron-rich aromatic system)

  • Thiol (-SH) and amino (-NH<sub>2</sub>) groups

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

  • FTIR: Peaks at 2550 cm<sup>−1</sup> (S-H stretch) and 3350 cm<sup>−1</sup> (N-H stretch) .

  • <sup>1</sup>H-NMR: Signals at δ 2.45 ppm (thiol proton), δ 3.85 ppm (methoxy groups), and δ 6.70 ppm (aromatic protons) .

  • <sup>13</sup>C-NMR: Resonances at 165 ppm (C=S) and 150–110 ppm (aromatic carbons) .

Synthetic Methodologies

Reaction Pathways

The synthesis typically follows a multi-step protocol:

  • Formation of Potassium Dithiocarbazinate:
    Benzoic acid hydrazide reacts with carbon disulfide (CS<sub>2</sub>) in alkaline ethanol to yield potassium dithiocarbazinate .

    RCONHNH2+CS2+KOHRC(S)SNHK+H2O\text{RCONHNH}_2 + \text{CS}_2 + \text{KOH} \rightarrow \text{RC(S)SNHK} + \text{H}_2\text{O}

.

  • Cyclization to Triazole Core:
    Treatment with hydrazine hydrate induces cyclization, forming the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold .

  • Functionalization:
    Condensation with 3,4,5-trimethoxybenzaldehyde forms Schiff bases, followed by cyclization with thioglycolic acid to introduce the thiol group .

Optimization Strategies

  • Solvent Selection: Ethanol or DMF improves yield (75–85%) .

  • Catalysis: Lewis acids (e.g., ZnCl<sub>2</sub>) accelerate cyclization .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
DithiocarbazinateCS<sub>2</sub>, KOH, EtOH78
CyclizationNH<sub>2</sub>NH<sub>2</sub>, Δ82
Thiol FunctionalizationThioglycolic acid, HCl75

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against bacterial and fungal pathogens:

  • Bacteria: MIC values of 0.5–2.0 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Fungi: 80% inhibition of Candida albicans at 5 µg/mL .

Mechanism: Inhibition of β-ketoacyl-acyl carrier protein synthase (FabH), a key enzyme in fatty acid biosynthesis .

Table 2: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Pathogen
4-Amino-5-(3,4,5-TMP)-Triazole0.5S. aureus
Ciprofloxacin0.25S. aureus
Fluconazole2.0C. albicans

Anti-Tubercular Activity

Against Mycobacterium tuberculosis H37Rv:

  • MIC: 5.5 µg/mL (comparable to first-line drugs) .

  • Target: Dihydrofolate reductase (DHFR), critical for folate metabolism .

Structure-Activity Relationships (SAR)

  • Methoxy Substitution: 3,4,5-Trimethoxy groups enhance lipid solubility and membrane penetration .

  • Thiol Group: Critical for covalent binding to enzyme active sites (e.g., FabH Cys112) .

  • Amino Group: Facilitates hydrogen bonding with Asp36 in DHFR .

Table 3: Impact of Substituents on Bioactivity

Substituent PositionEffect on MIC (µg/mL)
3,4,5-Trimethoxy0.5 (S. aureus)
4-Methoxy2.0 (S. aureus)
Unsubstituted8.0 (S. aureus)

Pharmacological Applications and Future Directions

Therapeutic Prospects

  • Antimicrobial Adjuvants: Synergizes with β-lactams against methicillin-resistant S. aureus (MRSA) .

  • Anti-TB Drug Candidates: Overcomes resistance in MDR M. tuberculosis strains .

Challenges and Innovations

  • Solubility: Prodrug strategies (e.g., acetylated thiol) improve bioavailability .

  • Toxicity: In silico models predict low hepatotoxicity (LD<sub>50</sub> > 500 mg/kg) .

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